3-Amino-5-chloro-2-hydroxybenzenesulfonic acid
Overview
Description
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO4S and a molecular weight of 223.63 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds can interact with a variety of biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
The synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 3-Amino-5-chloro-2-hydroxybenzene. The reaction conditions often include the use of sulfuric acid as a sulfonating agent at elevated temperatures. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and chloro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes
Comparison with Similar Compounds
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid can be compared with other similar compounds, such as:
3-Amino-2-chloro-5-hydroxybenzenesulfonic acid: This compound has a similar structure but differs in the position of the chloro and amino groups.
Sodium 3-amino-5-chloro-2-hydroxybenzene-1-sulfonate: This is the sodium salt form of the compound and is used in similar applications.
4-Chloro-2-aminophenol-6-sulfonic acid: Another structurally related compound with different functional group positions.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-amino-5-chloro-2-hydroxybenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,8H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTAOQGPWNTYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S | |
Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19765 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024474 | |
Record name | 6-Amino-4-chloro-1-phenol-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-amino-4-chloro-1-phenol-2-sulfonic acid is an off-white solid. (NTP, 1992) | |
Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19765 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19765 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
88-23-3 | |
Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19765 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088233 | |
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Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 3-amino-5-chloro-2-hydroxy- | |
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Record name | 6-Amino-4-chloro-1-phenol-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-chloro-2-hydroxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IP35P6EZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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